molecular formula C52H81F3N14O16S B10787649 Neurokinin A TFA

Neurokinin A TFA

Cat. No.: B10787649
M. Wt: 1247.3 g/mol
InChI Key: CPQMHLIZWAQHOV-LEUAYMAXSA-N
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Description

Neurokinin A (trifluoroacetate salt), also known as substance K, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A is produced from the same preprotachykinin A gene as substance P and is involved in reactions to pain and inflammatory responses .

Preparation Methods

Neurokinin A (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Chemical Reactions Analysis

Neurokinin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing agents for methionine oxidation. The major products formed from these reactions are the cleaved peptide and oxidized methionine derivatives .

Scientific Research Applications

Neurokinin A (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

Neurokinin A exerts its effects by binding to the neurokinin-2 receptor, a G-protein coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, vasodilation, and pain perception. The molecular targets involved include the neurokinin-2 receptor and associated G-proteins .

Comparison with Similar Compounds

Neurokinin A is similar to other tachykinins such as substance P and neurokinin B. it is unique in its preferential activation of the neurokinin-2 receptor, whereas substance P primarily activates the neurokinin-1 receptor and neurokinin B activates the neurokinin-3 receptor. This specificity allows neurokinin A to have distinct physiological effects compared to its counterparts .

Similar Compounds

Properties

Molecular Formula

C52H81F3N14O16S

Molecular Weight

1247.3 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H80N14O14S.C2HF3O2/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30;3-2(4,5)1(6)7/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69);(H,6,7)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+;/m1./s1

InChI Key

CPQMHLIZWAQHOV-LEUAYMAXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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